BenchChemオンラインストアへようこそ!

MRTX9768 hydrochloride

synthetic lethality cancer epigenetics target validation

The benchmark for MTA-cooperative PRMT5 inhibition. Demonstrates 181-fold SDMA selectivity (3 nM MTAP-del vs. 544 nM WT) and 78-fold antiproliferative window (11 nM vs. 861 nM). Validated >50% oral bioavailability in mice. Essential for establishing causality in MTAP synthetic lethality studies and differentiating from pan-PRMT5 toxicity.

Molecular Formula C24H17FN6O
Molecular Weight 424.4 g/mol
Cat. No. B8192883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX9768 hydrochloride
Molecular FormulaC24H17FN6O
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N
InChIInChI=1S/C24H17FN6O/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32/h2-9,12H,11,27H2,1H3,(H,30,32)
InChIKeyBPTYWAYMKBEXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRTX9768 hydrochloride Procurement Guide: First-in-Class PRMT5-MTA Complex Inhibitor for MTAP-Deleted Cancer Research


MRTX9768 hydrochloride is a first-in-class, orally bioavailable inhibitor of the PRMT5-MTA complex, discovered through fragment-based drug design by Mirati Therapeutics [1]. It functions via a synthetic lethal mechanism, selectively binding to and stabilizing the catalytically inactive PRMT5-MTA complex, which accumulates specifically in MTAP (methylthioadenosine phosphorylase)-deleted cancer cells [1]. This mechanism of action is fundamentally distinct from first-generation pan-PRMT5 inhibitors, which target the PRMT5-SAM complex and lack tumor selectivity [1].

Why Pan-PRMT5 Inhibitors and Alternative MTA-Cooperative Compounds Cannot Substitute for MRTX9768 Hydrochloride in Mechanistic Studies


Generic substitution in PRMT5 inhibitor research is precluded by fundamental mechanistic divergence. First-generation pan-PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178) target the PRMT5-SAM complex ubiquitously, inhibiting PRMT5 in both normal and tumor tissues, resulting in dose-limiting on-target toxicities including myelosuppression and a narrow therapeutic window that has led to multiple clinical discontinuations [1]. While MRTX9768 established the proof-of-concept for MTA-cooperative inhibition, even its direct clinical successor MRTX1719 and other second-generation compounds (TNG908, TNG462, AMG 193) exhibit distinct pharmacokinetic and potency profiles, making MRTX9768 hydrochloride the essential reference standard for preclinical studies validating the original fragment-based discovery paradigm [2].

MRTX9768 Hydrochloride Quantitative Differentiation: Comparative Evidence vs. Pan-PRMT5 Inhibitors and Clinical-Stage MTA-Cooperative Compounds


MRTX9768 Hydrochloride Exhibits 181-Fold Selectivity for MTAP-Deleted Cancer Cells vs. MTAP-Wild-Type Cells in SDMA Inhibition Assays

MRTX9768 demonstrates exceptional selectivity for MTAP-deleted cancer cells compared to MTAP-wild-type cells. In HCT116 colorectal cancer cells with homozygous MTAP deletion (MTAP-del), MRTX9768 inhibits symmetric dimethylarginine (SDMA) modification with an IC50 of 3 nM. In contrast, in isogenic HCT116 MTAP-wild-type (MTAP-WT) cells, the SDMA IC50 is 544 nM [1]. This represents a 181-fold selectivity window (544 nM / 3 nM). This selective inhibition is a direct consequence of MRTX9768 binding specifically to the PRMT5-MTA complex, which is enriched in MTAP-deleted cells due to MTA accumulation, rather than the PRMT5-SAM complex present in normal cells [1].

synthetic lethality cancer epigenetics target validation

MRTX9768 Hydrochloride Antiproliferative Selectivity: 78-Fold Window Between MTAP-Deleted and MTAP-Wild-Type Cancer Cell Proliferation

The functional consequence of selective PRMT5-MTA complex inhibition is demonstrated in cell proliferation assays. MRTX9768 inhibits proliferation of HCT116 MTAP-del cells with an IC50 of 11 nM, while requiring 861 nM to inhibit HCT116 MTAP-WT cell proliferation [1]. This yields a 78-fold selectivity window (861 nM / 11 nM) for antiproliferative activity in MTAP-deleted versus MTAP-proficient cancer cells. In contrast, first-generation pan-PRMT5 inhibitors such as GSK3326595 show minimal to no selectivity between MTAP-del and MTAP-WT cells, inhibiting proliferation in both at similar concentrations, which contributes to their narrow therapeutic index [2].

cancer cell biology antiproliferative screening MTAP deletion

MRTX9768 Hydrochloride Demonstrates Prolonged Target Occupancy Following Washout in LU99 NSCLC Cells

MRTX9768 exhibits tight binding to the PRMT5-MTA complex, resulting in prolonged target occupancy. In LU99 non-small cell lung cancer cells (which harbor MTAP deletion), treatment with MRTX9768 at concentrations ranging from 0-250 nM for 3 hours, followed by a 4-day drug washout period, resulted in sustained inhibition of SDMA [1]. This prolonged effect is attributed to the slow off-rate from the PRMT5-MTA complex. While washout kinetics data for clinical-stage MTA-cooperative inhibitors such as MRTX1719 or TNG908 are not publicly available for direct comparison, this property distinguishes MRTX9768 from reversible pan-PRMT5 inhibitors like GSK3326595, which typically exhibit faster target dissociation [2].

target engagement washout kinetics prolonged inhibition

Oral Bioavailability of MRTX9768 Hydrochloride Exceeds 50% in Murine and Canine Preclinical Models

MRTX9768 hydrochloride demonstrates favorable oral pharmacokinetics in preclinical species. Following oral administration at 30 mg/kg in CD-1 mice and 10 mg/kg in beagle dogs, the compound achieves oral bioavailability exceeding 50% in both species [1]. In cynomolgus monkeys, MRTX9768 also shows a good ADME profile, though clearance is characterized as moderate to high [1]. This oral bioavailability profile is a key differentiator from earlier pan-PRMT5 inhibitors, many of which exhibited poor oral absorption or required intravenous administration in preclinical models. While MRTX9768 itself did not progress to clinical development—MRTX1719 was selected based on superior cynomolgus monkey PK—the robust oral bioavailability of MRTX9768 hydrochloride makes it a validated tool compound for oral dosing in rodent preclinical efficacy studies [2].

oral bioavailability ADME preclinical pharmacokinetics

In Vivo Pharmacodynamic Differentiation: Dose-Dependent Tumor SDMA Inhibition with Reduced Bone Marrow Modulation

In xenograft studies, oral administration of MRTX9768 produces dose-dependent inhibition of SDMA in MTAP-deleted tumors, with a key differentiating feature being reduced SDMA modulation observed in bone marrow compared to tumor tissue [1]. In a 21-day dosing study in mice bearing MTAP-del xenografts, MRTX9768 administered at 100 mg/kg orally twice daily (BID) for 6 days on / 21 days off resulted in SDMA inhibition that was sustained for 3 days following cessation of dosing [2]. Notably, at doses up to 1000 mg/kg, no changes in red blood cell parameters were observed, suggesting a favorable hematological safety margin [2]. This contrasts with first-generation pan-PRMT5 inhibitors, which typically exhibit dose-limiting myelosuppression due to PRMT5 inhibition in hematopoietic stem and progenitor cells [3].

in vivo pharmacodynamics tumor selectivity bone marrow sparing

Optimal Research and Preclinical Application Scenarios for MRTX9768 Hydrochloride Based on Quantitative Differentiation Evidence


Validation of Synthetic Lethality in MTAP-Deleted Cancer Models

Researchers investigating the synthetic lethal relationship between MTAP deletion and PRMT5 dependency should select MRTX9768 hydrochloride as the reference inhibitor. Its 181-fold SDMA inhibition selectivity window (3 nM in MTAP-del vs. 544 nM in MTAP-WT) and 78-fold antiproliferative selectivity (11 nM vs. 861 nM) provide the quantitative benchmark for confirming that observed phenotypes are driven specifically by PRMT5-MTA complex inhibition rather than off-target or pan-PRMT5 effects [1]. This selectivity profile is essential for establishing causality in genetic dependency studies using isogenic MTAP-del / MTAP-WT cell line pairs.

Oral Dosing Preclinical Efficacy Studies in Rodent Xenograft Models

For researchers requiring oral administration in murine xenograft studies, MRTX9768 hydrochloride offers validated oral bioavailability exceeding 50% in CD-1 mice [1]. This eliminates formulation complexity and enables BID oral dosing regimens (e.g., 100 mg/kg) that achieve robust, dose-dependent tumor SDMA inhibition while minimizing bone marrow modulation [1]. This scenario is particularly suited to studies evaluating PRMT5-MTA inhibition as monotherapy or in combination with agents such as KRAS G12C inhibitors, as described in patent literature [2].

Target Engagement and Washout Kinetics Studies

The prolonged target occupancy of MRTX9768 hydrochloride—sustained SDMA inhibition for up to 4 days following a 3-hour treatment pulse in LU99 NSCLC cells [1]—makes this compound an ideal tool for washout experiments designed to correlate duration of target engagement with downstream phenotypic effects (e.g., apoptosis induction, cell cycle arrest). This application is critical for understanding the pharmacokinetic-pharmacodynamic (PK-PD) relationship of MTA-cooperative PRMT5 inhibitors and for benchmarking the binding kinetics of novel compounds.

Reference Standard for Fragment-Based Discovery and SAR Studies

MRTX9768 was discovered via fragment-based screening, with the initial fragment hit exhibiting a KD of 18 μM for the PRMT5-MTA complex, followed by structure-guided optimization to achieve the final picomolar cellular potency [1]. For medicinal chemistry teams pursuing MTA-cooperative PRMT5 inhibitors, MRTX9768 hydrochloride serves as the essential positive control and benchmark compound for validating binding assays, cellular target engagement assays, and structure-activity relationship (SAR) progression. Its well-characterized binding mode (X-ray crystallography data available) provides a structural reference for rational design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for MRTX9768 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.